molecular formula C10H8BrNO B11872969 1-(6-bromo-1H-indol-2-yl)ethanone

1-(6-bromo-1H-indol-2-yl)ethanone

Cat. No.: B11872969
M. Wt: 238.08 g/mol
InChI Key: FLQRMRMSZIPRDY-UHFFFAOYSA-N
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Description

1-(6-bromo-1H-indol-2-yl)ethanone is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and an ethanone group at the 1st position. Indole derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1H-indol-2-yl)ethanone typically involves the bromination of indole derivatives followed by the introduction of the ethanone group. One common method involves the reaction of 6-bromoindole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.

    Reduction Reactions: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted indole derivatives.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, it can interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromo-1H-indol-2-yl)ethanone
  • 1-(4-bromo-1H-indol-3-yl)ethanone
  • 1-(6-chloro-1H-indol-2-yl)ethanone
  • 1-(6-fluoro-1H-indol-2-yl)ethanone

Uniqueness

1-(6-bromo-1H-indol-2-yl)ethanone is unique due to the specific positioning of the bromine atom at the 6th position of the indole ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

1-(6-bromo-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8BrNO/c1-6(13)9-4-7-2-3-8(11)5-10(7)12-9/h2-5,12H,1H3

InChI Key

FLQRMRMSZIPRDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=C(C=C2)Br

Origin of Product

United States

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